

Discovery of novel thiazole-based compounds

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Compound of Interest

Compound Name: Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate

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An In-depth Technical Guide to the Discovery of Novel Thiazole-Based Compounds

Introduction

The thiazole ring is a fundamental five-membered heterocyclic motif containing both sulfur and nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.^[1] This structural unit is present in numerous biologically active natural products, such as vitamin B1 (thiamine), and synthetic drugs.^{[1][2][3]} The unique electronic properties and the capacity for diverse functionalization make thiazole derivatives a major focus in the search for new therapeutic agents.^[1] These compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[1][2][4]} This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-based compounds, tailored for researchers and drug development professionals.

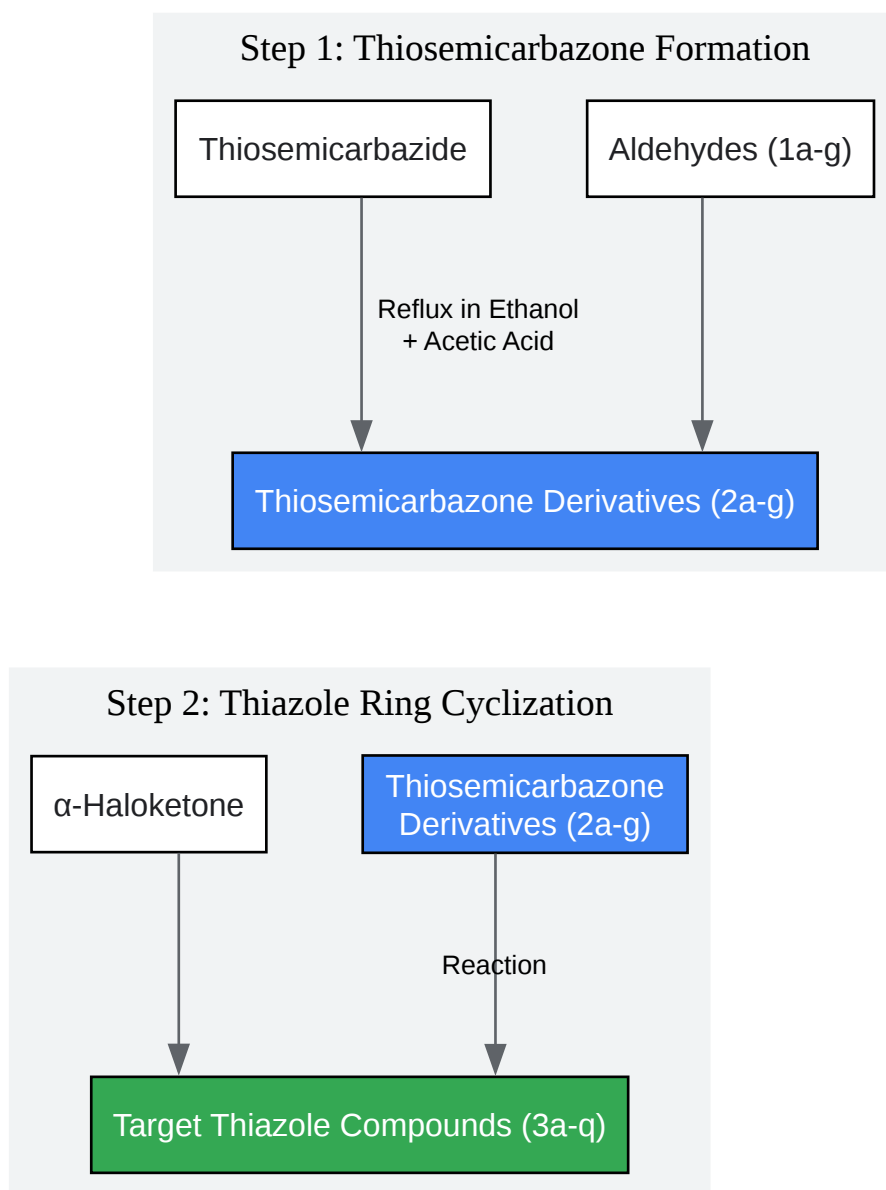
I. Synthesis of Thiazole-Based Compounds

A cornerstone for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a classic and widely utilized method first reported in 1887.^[1] This reaction typically involves the condensation of an α -haloketone with a thioamide.^[1]

General Synthesis Strategy

A common synthetic route involves reacting thiosemicarbazide with various aldehydes to form thiosemicarbazone derivatives. These intermediates are then cyclized to form the final thiazole

compounds.[5]



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Caption: General synthesis strategy for target thiazole compounds.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a classic example of the Hantzsch synthesis for producing 2-amino-4-phenylthiazole.[1]

Materials:

- 2-Bromoacetophenone
- Thiourea
- Methanol
- 5% Sodium Carbonate (Na_2CO_3) solution
- Stir bar and magnetic stir plate
- Reaction vessel (e.g., round-bottom flask)
- Reflux condenser
- Heating mantle
- Buchner funnel and side-arm flask
- Filter paper

Procedure:

- In a reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[\[1\]](#)
- Add 5 mL of methanol and a stir bar to the vessel.[\[1\]](#)
- Attach a reflux condenser and heat the mixture to reflux with stirring.
- Monitor the reaction progress (e.g., by TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the mixture with a 5% sodium carbonate solution until it is slightly basic.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water and allow it to air dry.

- The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
- The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, NMR (^1H NMR, ^{13}C NMR), and mass spectrometry.[5][6][7]

II. Biological Evaluation and Data

Novel thiazole derivatives are frequently evaluated for their potential as anticancer and antimicrobial agents.[4]

Anticancer Activity

Thiazole-based compounds have shown significant cytotoxic activity against a range of human cancer cell lines.[4][8] Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR and EGFR/VEGFR-2 pathways.[5][9]

Quantitative Anticancer Data Summary

Compound	Cancer Cell Line	Assay	Activity Metric	Value	Reference Drug	Ref.
3b	Leukemia HL-60(TB)	Antiproliferative	GI%	>100% (Lethal)	-	[5]
3b	PI3K α	Enzyme Inhibition	IC ₅₀	0.086 \pm 0.005 μ M	Alpelisib	[5][10]
3b	mTOR	Enzyme Inhibition	IC ₅₀	0.221 \pm 0.014 μ M	Dactolisib	[5][10]
3e	Leukemia RPMI-8226	Antiproliferative	GI%	>100% (Lethal)	-	[5]
11c	HepG-2	MTT	IC ₅₀	~4 μ g/mL	Doxorubicin	[4]
11c	MCF-7	MTT	IC ₅₀	~3 μ g/mL	Doxorubicin	[4]
6g	HepG-2	MTT	IC ₅₀	~7 μ g/mL	Doxorubicin	[4]
6g	MCF-7	MTT	IC ₅₀	~4 μ g/mL	Doxorubicin	[4]
4c	MCF-7	MTT	IC ₅₀	2.57 \pm 0.16 μ M	Staurosporine	[8]
4c	HepG2	MTT	IC ₅₀	7.26 \pm 0.44 μ M	Staurosporine	[8]
4c	VEGFR-2	Enzyme Inhibition	IC ₅₀	0.15 μ M	Sorafenib	[8]
5m	MDA-MB-231	Migration Assay	IC ₅₀	0.292 μ M	-	[6]

Antimicrobial Activity

Many thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[11\]](#)[\[12\]](#) The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[\[1\]](#)

Quantitative Antimicrobial Data Summary

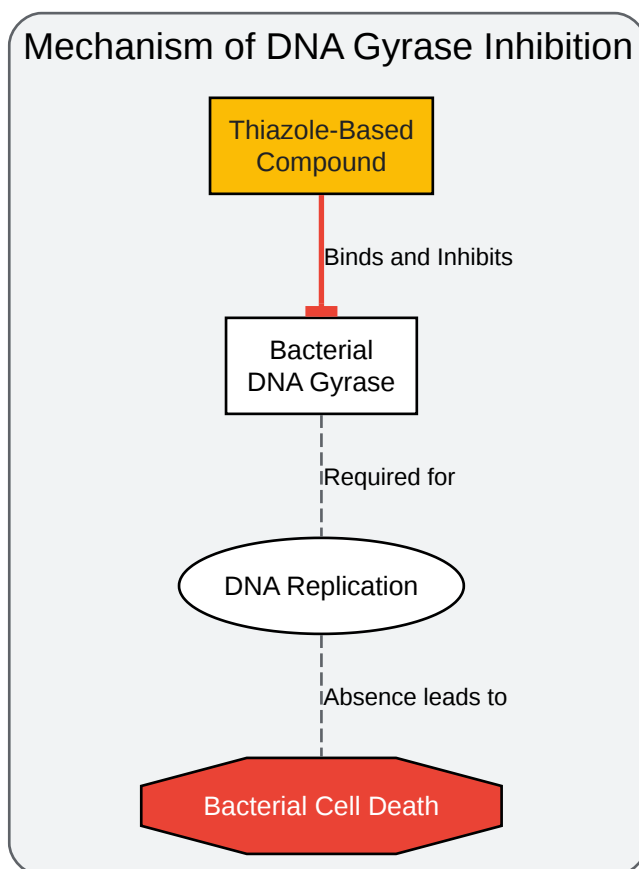
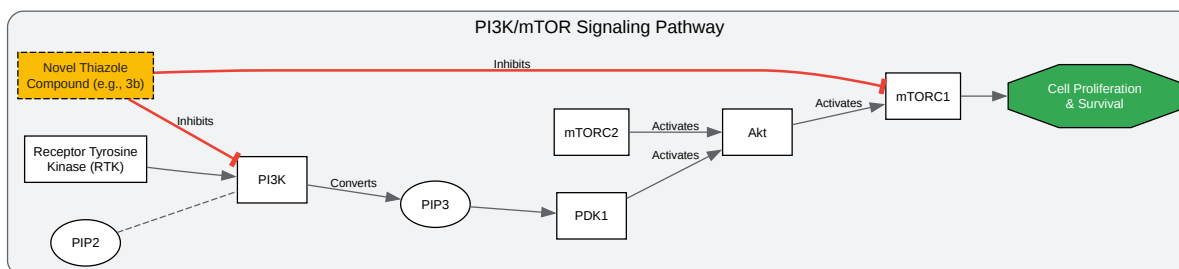
Compound Class	Organism	Assay	Activity Metric	Value Range ($\mu\text{mol/ml} \times 10^{-2}$)	Reference Drug(s)	Ref.
Thiazolidinones	Bacteria (Gram +/-)	Microdilution	MIC	2.3 - 39.8	Ampicillin, Streptomycin	[11]
Thiazolidinones	Bacteria (Gram +/-)	Microdilution	MBC	9.2 - 79.6	Ampicillin, Streptomycin	[11]
Thiazolidinones	Fungi	Microdilution	MIC	0.3 - 38.6	Ketoconazole, Bifonazole	[11]
Thiazolidinones	Fungi	Microdilution	MFC	0.6 - 77.2	Ketoconazole, Bifonazole	[11]
Benzo[d]thiazoles	MRSA, E. coli	Cup Plate	MIC	50 - 75 $\mu\text{g/mL}$	Ofloxacin	[13]
Benzo[d]thiazoles	A. niger	Cup Plate	MIC	50 - 75 $\mu\text{g/mL}$	Ketoconazole	[13]

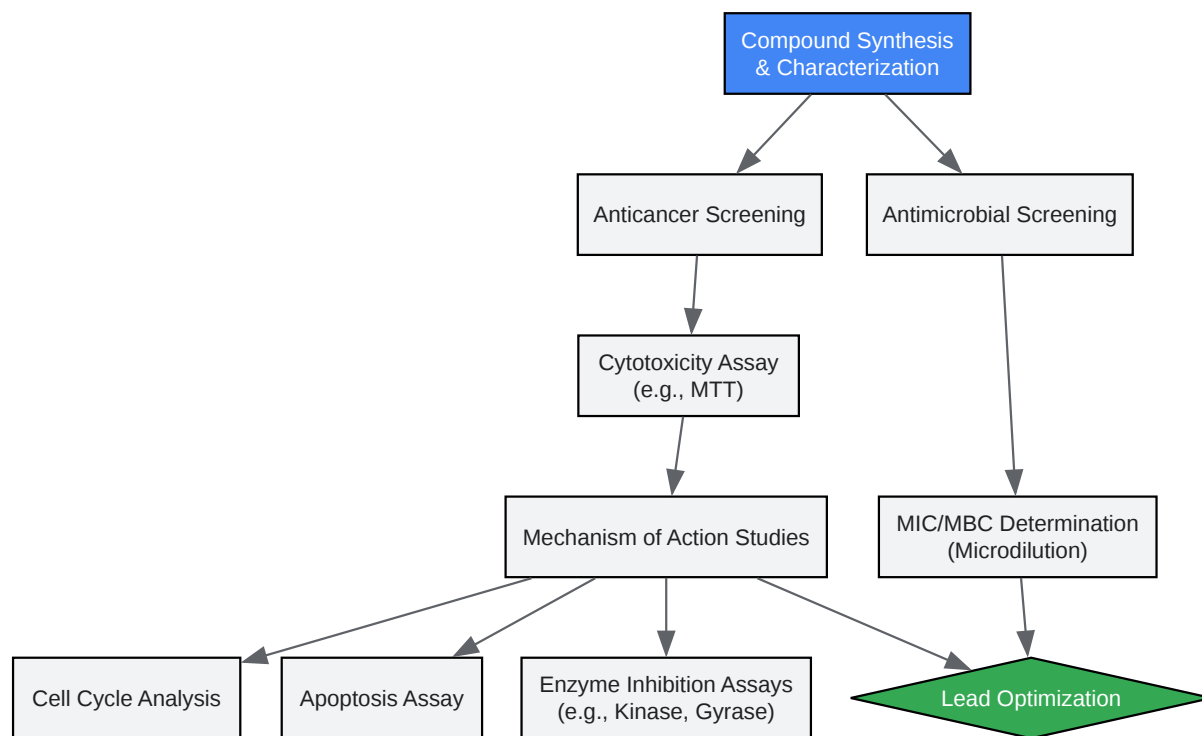
III. Mechanisms of Action & Signaling Pathways

PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Developing

drugs that dually target PI3K and mTOR is a promising therapeutic strategy.[5][10] Certain novel thiazole compounds have been identified as potent dual inhibitors of this pathway.[5]





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